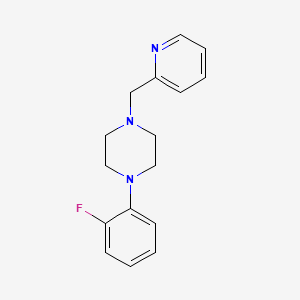

1-(2-Fluorophenyl)-4-(pyridin-2-ylmethyl)piperazine

Description

Properties

IUPAC Name |

1-(2-fluorophenyl)-4-(pyridin-2-ylmethyl)piperazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18FN3/c17-15-6-1-2-7-16(15)20-11-9-19(10-12-20)13-14-5-3-4-8-18-14/h1-8H,9-13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWGWYVDWEZNKKF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=CC=CC=N2)C3=CC=CC=C3F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18FN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Fluorophenyl)-4-(pyridin-2-ylmethyl)piperazine typically involves the reaction of 2-fluoroaniline with 2-chloromethylpyridine in the presence of a base, followed by cyclization with piperazine. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the reactions are carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of 1-(2-Fluorophenyl)-4-(pyridin-2-ylmethyl)piperazine may involve the use of continuous flow reactors to optimize the reaction conditions and improve the yield. The use of catalysts and advanced purification techniques, such as chromatography, can also enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(2-Fluorophenyl)-4-(pyridin-2-ylmethyl)piperazine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of oxidized derivatives with functional groups such as hydroxyl or carbonyl groups.

Reduction: Formation of reduced derivatives with hydrogen atoms replacing the fluorine atom.

Substitution: Formation of substituted derivatives with new functional groups replacing the fluorine atom.

Scientific Research Applications

Chemical Structure and Synthesis

The compound features a piperazine ring, which is a six-membered heterocyclic structure containing two nitrogen atoms. Its molecular formula is CHFN, with a molecular weight of approximately 285.36 g/mol. The primary synthesis pathway involves nucleophilic substitution reactions, typically between 4-fluorobenzyl chloride and 2-(piperazin-1-ylmethyl)pyridine under basic conditions. Common solvents include dichloromethane and toluene, with bases like potassium carbonate or sodium hydroxide facilitating the reaction.

Neurotransmission Modulation

Research indicates that 1-(2-Fluorophenyl)-4-(pyridin-2-ylmethyl)piperazine may play a significant role as a modulator in neurotransmission pathways. Initial studies have shown that compounds within the piperazine class can interact with various neurotransmitter receptors, which may lead to therapeutic effects in treating neurological disorders. Specifically, its interactions with serotonin and dopamine receptors are of particular interest .

Antimicrobial Properties

A series of Mannich bases derived from piperazine have been synthesized and screened for antimicrobial activity. The efficiency of these compounds was found to range between 32% and 62%, indicating that modifications on the piperazine scaffold can enhance biological activity against various pathogens .

Monoamine Oxidase Inhibition

Recent studies have focused on the compound's ability to inhibit monoamine oxidase (MAO), an enzyme involved in the breakdown of neurotransmitters. Compounds similar to 1-(2-Fluorophenyl)-4-(pyridin-2-ylmethyl)piperazine have demonstrated significant inhibitory effects on MAO-A and MAO-B, which are crucial for managing mood disorders and neurodegenerative diseases. For instance, certain derivatives showed IC values as low as 0.013 µM for MAO-B inhibition, highlighting their potential as antidepressants or neuroprotective agents .

- Neurotransmitter Interaction Studies : Initial findings suggest that the compound may interact with serotonin receptors, which could lead to new treatments for depression and anxiety disorders. Further research is required to elucidate binding affinities and mechanisms of action .

- Antimicrobial Screening : A study involving Mannich bases derived from piperazine demonstrated varying degrees of antimicrobial efficacy, suggesting that structural modifications can significantly influence biological activity .

- MAO Inhibition Research : The design and synthesis of derivatives containing the piperazine moiety have shown promising results as selective MAO inhibitors, paving the way for potential therapeutic applications in treating mood disorders .

Mechanism of Action

The mechanism of action of 1-(2-Fluorophenyl)-4-(pyridin-2-ylmethyl)piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl and pyridinylmethyl groups contribute to the compound’s binding affinity and selectivity towards these targets. The compound may modulate the activity of these targets by acting as an agonist or antagonist, leading to various biological effects.

Comparison with Similar Compounds

Key Observations:

- Electron-Donating vs. Electron-Withdrawing Groups : The pyridin-2-ylmethyl group in the target compound acts as an electron-donating moiety, contrasting with nitro-pyridinyl (electron-withdrawing) in 1-(2-Fluorophenyl)-4-(5-nitro-2-pyridinyl)piperazine . This difference may alter receptor binding kinetics or optical properties via PET mechanisms .

- Biological Targets : The 2-fluorophenyl moiety is recurrent in anti-inflammatory agents (e.g., oxicams ), while benzofuranyl/pyrrolyl groups in Elopiprazole suggest CNS activity .

Physicochemical Properties

- Lipophilicity (LogP) : Fluorophenyl and pyridinyl groups balance hydrophilicity and lipophilicity, contrasting with polar nitro groups in 1-(2-Fluorophenyl)-4-(5-nitro-2-pyridinyl)piperazine .

Biological Activity

1-(2-Fluorophenyl)-4-(pyridin-2-ylmethyl)piperazine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its synthesis, biological interactions, and therapeutic implications, supported by relevant data tables and case studies.

The synthesis of 1-(2-Fluorophenyl)-4-(pyridin-2-ylmethyl)piperazine typically involves the reaction of 2-fluoroaniline with 2-chloromethylpyridine in the presence of a base, followed by cyclization with piperazine. The reaction is often conducted using solvents such as dichloromethane or ethanol under elevated temperatures to optimize yield.

Chemical Structure

| Property | Value |

|---|---|

| IUPAC Name | 1-(2-fluorophenyl)-4-(pyridin-2-ylmethyl)piperazine |

| Molecular Formula | C16H18FN3 |

| Molecular Weight | 273.33 g/mol |

| InChI | InChI=1S/C16H18FN3/c17-15-6-1-2-7-16(15)20-11-9-19(10-12-20)13-14-5-3-4-8-18-14/h1-8H,9-13H2 |

The biological activity of 1-(2-Fluorophenyl)-4-(pyridin-2-ylmethyl)piperazine is primarily attributed to its interaction with various biological targets, including receptors and enzymes. The fluorophenyl and pyridinylmethyl groups enhance its binding affinity and selectivity, potentially acting as agonists or antagonists in various biological pathways.

Therapeutic Applications

Research has indicated that this compound exhibits a range of biological activities:

- Anticancer Activity : Preliminary studies have shown that derivatives of this compound can inhibit tumor cell proliferation. For instance, related compounds have demonstrated IC50 values against various cancer cell lines, suggesting potential as anticancer agents .

- Neuropharmacological Effects : The compound has been investigated for its effects on neurotransmitter systems, which may lead to applications in treating neurodegenerative disorders .

- Antimicrobial Properties : Some studies suggest that compounds similar to 1-(2-Fluorophenyl)-4-(pyridin-2-ylmethyl)piperazine possess antimicrobial activity against certain pathogens, indicating potential use in infectious disease treatment .

Case Studies and Research Findings

Recent studies have explored the structure–activity relationship (SAR) of piperazine derivatives, including 1-(2-Fluorophenyl)-4-(pyridin-2-ylmethyl)piperazine. Notably:

- A study evaluated a series of piperazine derivatives for their cytotoxic effects on human cancer cell lines, revealing that modifications in the piperazine ring significantly influence biological activity. Compounds with similar structures exhibited promising results against colorectal and breast cancer cells .

| Compound | IC50 (µM) | Target Cell Line |

|---|---|---|

| 1-(2-Fluorophenyl)-4-(pyridin-2-ylmethyl)piperazine | TBD | Various Cancer Lines |

| Related Piperazine Derivative | 12.5 | HeLa (Cervical Cancer) |

| Another Derivative | 5.0 | MCF7 (Breast Cancer) |

Q & A

Q. What are the optimal synthetic routes for 1-(2-Fluorophenyl)-4-(pyridin-2-ylmethyl)piperazine, and how can reaction conditions be standardized?

Methodological Answer: The synthesis typically involves nucleophilic substitution and coupling reactions. For example:

- Step 1: React 1-(2-fluorophenyl)piperazine with propargyl bromide in DMF using K₂CO₃ as a base. Monitor progress via TLC (hexane:ethyl acetate = 2:1) and purify via silica gel chromatography (ethyl acetate:hexane = 1:8) .

- Step 2: Perform a copper-catalyzed azide-alkyne cycloaddition (CuAAC) with azidobenzene derivatives. Use CuSO₄·5H₂O (0.3 equiv.) and sodium ascorbate (0.6 equiv.) in a H₂O:DCM (1:2) solvent system. Extract with ethyl acetate and purify similarly .

Key Parameters: Optimize reaction time (6–7 hours for alkylation), stoichiometry (1.2 equiv. azide derivatives), and temperature (ambient for CuAAC).

Q. What analytical techniques are critical for characterizing this compound and its intermediates?

Methodological Answer:

- ¹H/¹³C NMR: Confirm substituent positions (e.g., fluorophenyl and pyridylmethyl groups) via chemical shifts (e.g., δ 3.49 ppm for CH₂ in piperazine rings) .

- HPLC-MS: Verify purity (>98%) and molecular weight (e.g., 271.3 g/mol for intermediates) .

- X-ray Crystallography: Resolve structural ambiguities, especially for stereochemistry or crystal packing effects observed in related piperazine derivatives .

Q. How should researchers design initial biological screening assays for this compound?

Methodological Answer:

Q. What are the stability considerations for this compound under laboratory storage conditions?

Methodological Answer:

Q. How can researchers cross-validate conflicting solubility or reactivity data?

Methodological Answer:

- Solubility: Use shake-flask method in buffers (pH 1–7.4) and organic solvents (DMSO, ethanol). Compare with computational predictions (e.g., LogP via ChemDraw) .

- Reactivity: Repeat reactions under inert atmospheres (N₂/Ar) to rule out oxygen/moisture interference. For example, CuAAC efficiency drops with trace O₂ .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be systematically conducted for derivatives of this compound?

Methodological Answer:

- Derivative Design: Synthesize analogs with substituent variations (e.g., halogens, methyl groups) on the fluorophenyl or pyridylmethyl moieties .

- Biological Testing: Compare IC₅₀ values across analogs to identify key functional groups. For example, electron-withdrawing groups (e.g., -NO₂) on the phenyl ring enhance anticancer activity .

- Computational Modeling: Use DFT calculations to correlate electronic properties (HOMO/LUMO) with activity .

Q. What strategies resolve discrepancies in reported biological activity across studies?

Methodological Answer:

- Assay Standardization: Control variables like cell passage number, serum concentration, and incubation time. For example, MCF-7 viability assays vary with fetal bovine serum (FBS) batches .

- Structural Confirmation: Re-characterize compounds from conflicting studies via NMR/X-ray to rule out isomerism or degradation .

Q. How can molecular docking elucidate the mechanism of action for this compound?

Methodological Answer:

Q. What advanced techniques are used to study metabolic pathways or degradation products?

Methodological Answer:

- In Vitro Metabolism: Incubate with liver microsomes (human/rat) and analyze metabolites via LC-MS/MS. Piperazines often undergo N-dealkylation or oxidation .

- Degradation Profiling: Use forced degradation (acid/base/thermal stress) followed by HR-MS to identify breakdown products (e.g., fluorophenyl-piperazine fragments) .

Q. How can researchers address low reproducibility in synthetic yields or purity?

Methodological Answer:

-

Troubleshooting Guide:

-

Quality Control: Implement in-process controls (IPC) like mid-reaction TLC or inline IR spectroscopy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.